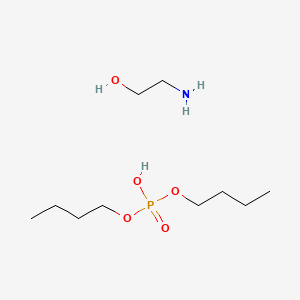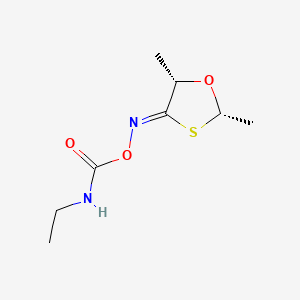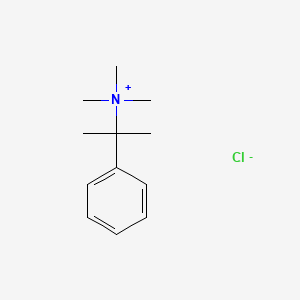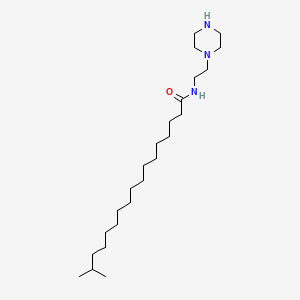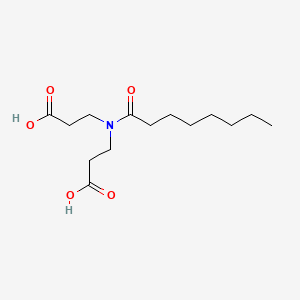
Sodium hydrogen 4-amino-5-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hydrogen 4-amino-5-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonate: is a chemical compound with the molecular formula C16H13NO9S3Na and a molecular weight of 481.50 g/mol . It is known for its applications in various fields, including the dye industry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration: The trisulfonic acid is then nitrated using a mixed acid to yield 1-nitro-3,6,8-naphthalenetrisulfonic acid.
Sulfonation and Neutralization: The amino compound is further sulfonated and neutralized with sodium carbonate to obtain the final product.
Industrial Production Methods: The industrial production of sodium hydrogen 4-amino-5-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonate follows similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Produces sulfonated naphthalene derivatives.
Reduction: Yields amino-naphthalene derivatives.
Substitution: Forms halogenated naphthalene compounds.
Scientific Research Applications
Mechanism of Action
The compound exerts its effects primarily through its sulfonate and amino groups, which can interact with various molecular targets. These interactions can lead to changes in the chemical environment, influencing biological pathways and industrial processes .
Comparison with Similar Compounds
Properties
CAS No. |
83763-41-1 |
|---|---|
Molecular Formula |
C16H12NNaO9S3 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
sodium;5-amino-4-(benzenesulfonyloxy)-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C16H13NO9S3.Na/c17-14-8-12(27(18,19)20)6-10-7-13(28(21,22)23)9-15(16(10)14)26-29(24,25)11-4-2-1-3-5-11;/h1-9H,17H2,(H,18,19,20)(H,21,22,23);/q;+1/p-1 |
InChI Key |
LNJDTRMEGDCEHH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC3=CC(=CC(=C32)N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




